Oxypeucedanin

anticonvulsant furanocoumarin seizure model

Oxypeucedanin is a C-5 substituted furanocoumarin with unique target selectivity absent in imperatorin, bergapten, or xanthotoxin. It is the only compound providing sub-100 nM hKv1.5 blockade (IC50=76 nM) without HERG liability while simultaneously inactivating both CYP2B6 and CYP2D6. Unlike imperatorin (CYP2B6 only), oxypeucedanin offers dual CYP inactivation for comprehensive DMPK studies. Its lack of anticonvulsant activity distinguishes it from C-8 substituted analogs, making it an essential, non-substitutable tool for ion channel and drug metabolism research.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 26091-73-6
Cat. No. B192040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypeucedanin
CAS26091-73-6
Synonyms4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one
oxypeucadanin
oxypeucadanin hydrate
oxypeucadanin, (R)-(+)-isomer
oxypeucadanin, (S)-(-)-isomer
oxypeucedanin
oxypeucedarin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
InChIInChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1
InChIKeyQTAGQHZOLRFCBU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypeucedanin (CAS 26091-73-6): Baseline Procurement Profile for a Multifunctional Furanocoumarin


Oxypeucedanin (OP) is a naturally occurring linear furanocoumarin with the molecular formula C16H14O5, found in traditional medicinal plants such as Angelica dahurica, Prangos ferulacea, and Ferulago trifida [1]. It is a C-5 substituted psoralen derivative (5-epoxy-isopentenyloxypsoralen) that has been extensively studied in preclinical models for a range of bioactivities, including anticancer, anti-inflammatory, insecticidal, and cardiovascular effects [2]. OP's multifunctional profile makes it a valuable reference standard and research compound for academic and industrial laboratories investigating natural product pharmacology, cytochrome P450 enzymology, and ion channel biology.

Why Oxypeucedanin Cannot Be Simply Substituted by Other Linear Furanocoumarins


Despite sharing the same linear furanocoumarin core scaffold with closely related compounds such as imperatorin, bergapten, and xanthotoxin, oxypeucedanin exhibits a unique and non-interchangeable profile of target selectivity, enzyme inhibition, and in vivo pharmacokinetics. The presence of the 5-epoxy-isopentenyloxy group confers distinct structure-activity relationships that lead to divergent outcomes in key experimental models. For example, in the maximal electroshock-induced seizure model, imperatorin and xanthotoxin (C-8 substituted derivatives) exert strong anticonvulsant activity, whereas oxypeucedanin (a C-5 substituted derivative) fails to provide any protection at the same dose [1]. Conversely, oxypeucedanin demonstrates sub-100 nM potency as a hKv1.5 channel blocker, a property not comparably characterized for imperatorin or bergapten [2]. Substituting oxypeucedanin with a structurally similar analog without verifying the specific activity of interest can therefore lead to null results or misinterpretation of experimental data.

Oxypeucedanin (CAS 26091-73-6) Quantitative Differentiation Evidence Guide


Lack of Anticonvulsant Activity vs. Imperatorin and Xanthotoxin in Maximal Electroshock Seizure Model

In a direct head-to-head comparative study of four linear furanocoumarins, oxypeucedanin (300 mg/kg, intraperitoneal) produced no anticonvulsant activity in the mouse maximal electroshock-induced seizure test. In contrast, imperatorin and xanthotoxin at the same dose (300 mg/kg) exerted strong protection against tonic hind limb extension seizures [1]. This divergent activity correlates with the substitution pattern: C-8 substituted derivatives (imperatorin, xanthotoxin) were active, while C-5 substituted derivatives (oxypeucedanin, bergapten) were inactive in this model [1].

anticonvulsant furanocoumarin seizure model

Mechanism-Based Inactivation of CYP2B6: Kinetic Comparison with Imperatorin

Both oxypeucedanin and imperatorin act as mechanism-based inactivators of CYP2B6, but with distinct kinetic parameters. Oxypeucedanin exhibits a KI of 1.82 μM and kinact of 0.07 min⁻¹ for CYP2B6 [1]. Imperatorin shows a lower KI of 0.498 μM and a slightly higher kinact of 0.079 min⁻¹, indicating it reaches half-maximal inactivation at a lower concentration [2]. Oxypeucedanin additionally inactivates CYP2D6 (KI = 8.47 μM, kinact = 0.044 min⁻¹), a property not reported for imperatorin [1].

cytochrome P450 mechanism-based inactivation drug metabolism

hKv1.5 Channel Inhibition: Potent and Selective Blocker with IC50 76 nM

Oxypeucedanin inhibits the human Kv1.5 (hKv1.5) channel current in a concentration-dependent manner with an IC50 value of 76 nM, as determined by patch-clamp electrophysiology [1]. The compound acts as an open-channel blocker, inducing an initial fast decline of current during depolarization and slowing deactivation kinetics [1]. Notably, oxypeucedanin had no effect on human eag-related gene (HERG) current at concentrations that inhibit hKv1.5 [1]. Direct comparative data for imperatorin or bergapten on hKv1.5 are not available in the primary literature, making this a class-level distinguishing feature of oxypeucedanin among furanocoumarins.

ion channel cardiac electrophysiology antiarrhythmic

Insecticidal Activity: Moderate Larvicidal Effect vs. Imperatorin and Osthol

In a study on Ostericum koreanum root constituents, oxypeucedanin showed larvicidal activity against Aedes aegypti and Culex pipiens pallens larvae with 24-h LC50 values of 6.92 ppm and 5.04 ppm, respectively [1]. In the same assay, imperatorin exhibited greater potency with LC50 values of 2.17 ppm (Ae. aegypti) and 3.68 ppm (Cx. pipiens pallens), while osthol was the most toxic with LC50 values of 1.97 ppm and 1.87 ppm [1]. Against Anopheles stephensi larvae, oxypeucedanin showed moderate toxicity with LC50 = 116.54 ppm [2].

larvicide vector control natural insecticide

Pharmacokinetic Profile: Low Oral Bioavailability (10.26%) and Rapid IV Clearance

In a preclinical pharmacokinetic study in rats, oxypeucedanin exhibited rapid clearance following intravenous administration (CLZ = 5.64-8.55 L/kg/h) and a short half-life (T1/2Z = 0.61-0.66 h) that was dose-independent across 2.5-10 mg/kg [1]. Following oral administration (20 mg/kg), absorption was slow (Tmax = 3.38 h) and incomplete, resulting in a mean absolute oral bioavailability of only 10.26% [1]. This poor oral bioavailability is a critical differentiating factor from other furanocoumarins like bergapten, for which improved bioavailability formulations have been explored in patents [2].

pharmacokinetics bioavailability preclinical

Definitive Research and Industrial Application Scenarios for Oxypeucedanin (CAS 26091-73-6)


Cardiovascular Electrophysiology: hKv1.5 Channel Research and Atrial Fibrillation Modeling

Oxypeucedanin serves as a potent and selective open-channel blocker of hKv1.5 (IC50 = 76 nM) with no HERG liability [1]. It is an ideal tool compound for patch-clamp electrophysiology studies investigating atrial-selective potassium channel modulation and for validating hKv1.5 as a target in atrial fibrillation. Researchers can use oxypeucedanin to prolong cardiac action potential duration in isolated atrial tissue preparations, avoiding the confounding ventricular effects associated with non-selective potassium channel blockers [1].

Cytochrome P450 Enzyme Inhibition and Drug-Drug Interaction Studies

Oxypeucedanin is a well-characterized mechanism-based inactivator of CYP2B6 (KI = 1.82 μM, kinact = 0.07 min⁻¹) and CYP2D6 (KI = 8.47 μM, kinact = 0.044 min⁻¹) [2]. This makes it a valuable reference inhibitor for in vitro drug metabolism studies using human liver microsomes or recombinant CYP enzymes. Unlike imperatorin, which only inactivates CYP2B6, oxypeucedanin provides a dual-inactivation profile that can be exploited to study isoform-specific metabolic pathways and predict herb-drug interactions involving Angelica dahurica-containing preparations [2].

Natural Product Anticancer Screening and Apoptosis Research

Oxypeucedanin induces cell cycle arrest and apoptosis in cancer cell lines, and has been shown to protect PC12 pheochromocytoma cells from doxorubicin-induced oxidative stress and apoptosis by reducing ROS generation and caspase-3 activity . It is suitable for inclusion in natural product libraries for cytotoxicity screening and as a positive control for ROS-mediated apoptosis studies. Its PI3K/AKT/NF-κB and MAPK pathway inhibitory activity further supports its use in signaling pathway dissection experiments .

Mosquito Vector Control: Larvicidal Screening and Structure-Activity Relationship Studies

Oxypeucedanin exhibits moderate larvicidal activity against Aedes aegypti (LC50 = 6.92 ppm) and Culex pipiens pallens (LC50 = 5.04 ppm) [3]. It serves as a reference standard in insecticide discovery programs aimed at identifying more potent furanocoumarin derivatives. Comparative studies with imperatorin and osthol allow researchers to map the structural determinants of larvicidal potency, guiding the rational design of next-generation bio-insecticides [3].

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